

# mitigating AZD1940-induced dizziness and nausea

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## Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937

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## Technical Support Center: AZD1940

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AZD1940**. The information provided is intended to help mitigate common side effects of dizziness and nausea observed during experiments with this peripherally selective cannabinoid CB1/CB2 receptor agonist.

## Troubleshooting Guide

### Issue 1: Unexpectedly high incidence of dizziness or sedation in experimental subjects.

**Question:** We are observing a high rate of postural dizziness and sedative effects in our subjects receiving **AZD1940**, even at doses predicted to have low brain uptake. How can we manage this?

**Answer:**

This is a known adverse effect of **AZD1940**. Clinical data has shown that even though **AZD1940** was designed to be peripherally selective, it can produce centrally-mediated side effects.<sup>[1][2]</sup> In a clinical study, postural dizziness was observed in 80% of subjects who received an 800 µg single oral dose of **AZD1940**.<sup>[3]</sup>

### Mitigation Strategies:

- **Dose-Response Assessment:** If not already performed, conduct a thorough dose-response study to identify the minimal effective dose with the lowest incidence of dizziness. The side effects of **AZD1940** have been reported to be dose-dependent.[2][4]
- **Subject Monitoring:** Implement a protocol for monitoring postural hypotension, which is a likely contributor to dizziness. This can include measuring blood pressure and heart rate before and after administration, especially upon changes in posture (e.g., from lying down to standing).
- **Controlled Environment:** For animal studies, ensure the testing environment is safe to prevent injury from potential motor impairment. For clinical research, subjects should be advised to avoid activities requiring high alertness, such as operating machinery.
- **Acclimatization Period:** For multi-dose studies, consider an initial dose-escalation phase to allow for potential tolerance development to the central nervous system (CNS) effects. Tolerance to some cannabinoid effects can develop rapidly.[5]

### Experimental Protocol: Assessing Postural Hypotension

- **Objective:** To quantify the effect of **AZD1940** on postural changes in blood pressure.
- **Procedure:**
  - Acclimatize the subject (animal or human) in a quiet environment.
  - Measure baseline blood pressure and heart rate in a resting (supine or prone) position.
  - Administer **AZD1940** or vehicle control.
  - At predefined time points post-administration, measure blood pressure and heart rate again in the resting position.
  - Carefully and safely, change the subject's posture to an upright position (e.g., standing for humans, or head-up tilt for animals).

- Immediately measure blood pressure and heart rate, and repeat measurements at 1 and 3 minutes after the postural change.
- Analysis: Compare the changes in blood pressure and heart rate between the **AZD1940** and vehicle groups. A significant drop in blood pressure upon standing is indicative of postural hypotension.

## Issue 2: Significant occurrence of nausea and gastrointestinal discomfort.

Question: Our study is encountering a notable incidence of nausea in subjects treated with **AZD1940**. Given that cannabinoid agonists are often used to prevent nausea, this is unexpected. What could be the cause and how can we address it?

Answer:

The observation of nausea with **AZD1940** is consistent with clinical trial findings, where 26% of subjects reported this adverse event.[3] While the endocannabinoid system is known to regulate nausea, and CB1 receptor agonism is generally anti-emetic, the effects can be complex and dose-dependent.[6][7] The nausea induced by **AZD1940** could be due to its specific pharmacological profile or off-target effects. It is also possible that despite its design for peripheral action, sufficient central CB1 receptor activation occurs to induce these effects.[1][2]

Mitigation Strategies:

- Concomitant Administration of an Anti-emetic: Depending on the experimental design and goals, co-administration with a standard anti-emetic agent (e.g., a 5-HT3 antagonist like ondansetron) could be considered to manage the nausea without interfering with the primary endpoints of the study. The anti-nausea effects of some cannabinoids may be mediated by their interaction with the serotonin system.[7]
- Dietary Controls: In both preclinical and clinical studies, ensure that the timing of drug administration relative to food intake is consistent, as this can influence gastrointestinal tolerance.
- Objective Quantification of Nausea: In animal models, "conditioned gaping" is a recognized surrogate for nausea and can be used to objectively quantify this side effect.[6][7] For human

studies, utilize a Visual Analogue Scale (VAS) for nausea.

#### Experimental Protocol: Conditioned Gaping Assay in Rats (as a surrogate for nausea)

- Objective: To assess the nausea-inducing potential of **AZD1940**.
- Procedure:
  - Conditioning Phase:
    - Pair a novel taste stimulus (e.g., saccharin solution) with an injection of **AZD1940** at the dose of interest.
    - On a separate day, pair the same novel taste with a vehicle injection in a control group.
  - Testing Phase:
    - A few days later, present the novel taste stimulus to both groups of animals again, without any injection.
    - Videotape the animals' oral and facial movements.
  - Analysis:
    - Score the number of "gapes" (rapid, wide opening of the mouth with retraction of the lower jaw) during a set period after re-exposure to the taste stimulus.
    - An increased number of gapes in the **AZD1940**-paired group compared to the vehicle group indicates a conditioned nausea response.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **AZD1940**?

A1: **AZD1940** is a potent agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[8] It was designed to be peripherally selective, with low brain uptake, to minimize the psychoactive effects typically associated with central CB1 receptor activation.[1][8] However, clinical studies have shown that it can still produce CNS-related side effects.[2][3][4]

Q2: What are the most common side effects reported for **AZD1940**?

A2: In a clinical trial involving a single 800 µg oral dose of **AZD1940**, the most frequently reported adverse events were postural dizziness (80%), nausea (26%), hypotension (21%), and headache (13%).<sup>[3]</sup> Feelings of being "sedated" and "high" were also reported.<sup>[3]</sup><sup>[4]</sup>

Q3: Why would a cannabinoid agonist like **AZD1940** cause dizziness?

A3: Dizziness is a common side effect of cannabinoid agonists and is often linked to their effects on the central and cardiovascular systems.<sup>[9]</sup><sup>[10]</sup> The endocannabinoid system is involved in the regulation of balance and vestibular function.<sup>[11]</sup><sup>[12]</sup> Activation of CB1 receptors in the brain, even at low levels, can impact the vestibular nucleus complex, which is crucial for maintaining balance.<sup>[11]</sup> Additionally, cannabinoids can cause postural hypotension (a drop in blood pressure upon standing), which can lead to lightheadedness and dizziness.<sup>[3]</sup>

Q4: Is there a way to predict which subjects might be more susceptible to these side effects?

A4: Currently, there are no established biomarkers to predict susceptibility to **AZD1940**-induced side effects. However, individuals with a history of vestibular disorders, cardiovascular conditions (especially hypotension), or a sensitivity to other cannabinoid compounds might be at a higher risk. Careful screening of subjects' medical history is recommended.

Q5: How can we objectively measure the CNS effects of **AZD1940** in our experiments?

A5: In human studies, subjective effects can be quantified using rating scales like the Visual Analogue Mood Scale (VAMS), which assesses feelings such as "stimulated," "high," "anxious," "sedated," or "down."<sup>[3]</sup><sup>[4]</sup> In animal models, a battery of behavioral tests can be employed to assess CNS effects, including the open field test for changes in locomotion and anxiety-like behavior, and the rotarod test for motor coordination.<sup>[13]</sup>

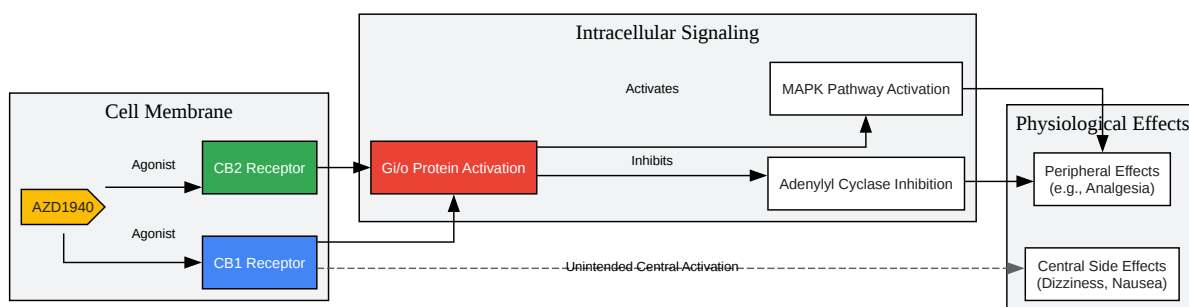
## Data Summary

Table 1: Incidence of Common Adverse Events with a Single 800 µg Oral Dose of **AZD1940** in a Clinical Trial

Adverse Event	Incidence in AZD1940 Group (n=61)
Postural Dizziness	80%
Nausea	26%
Hypotension	21%
Headache	13%

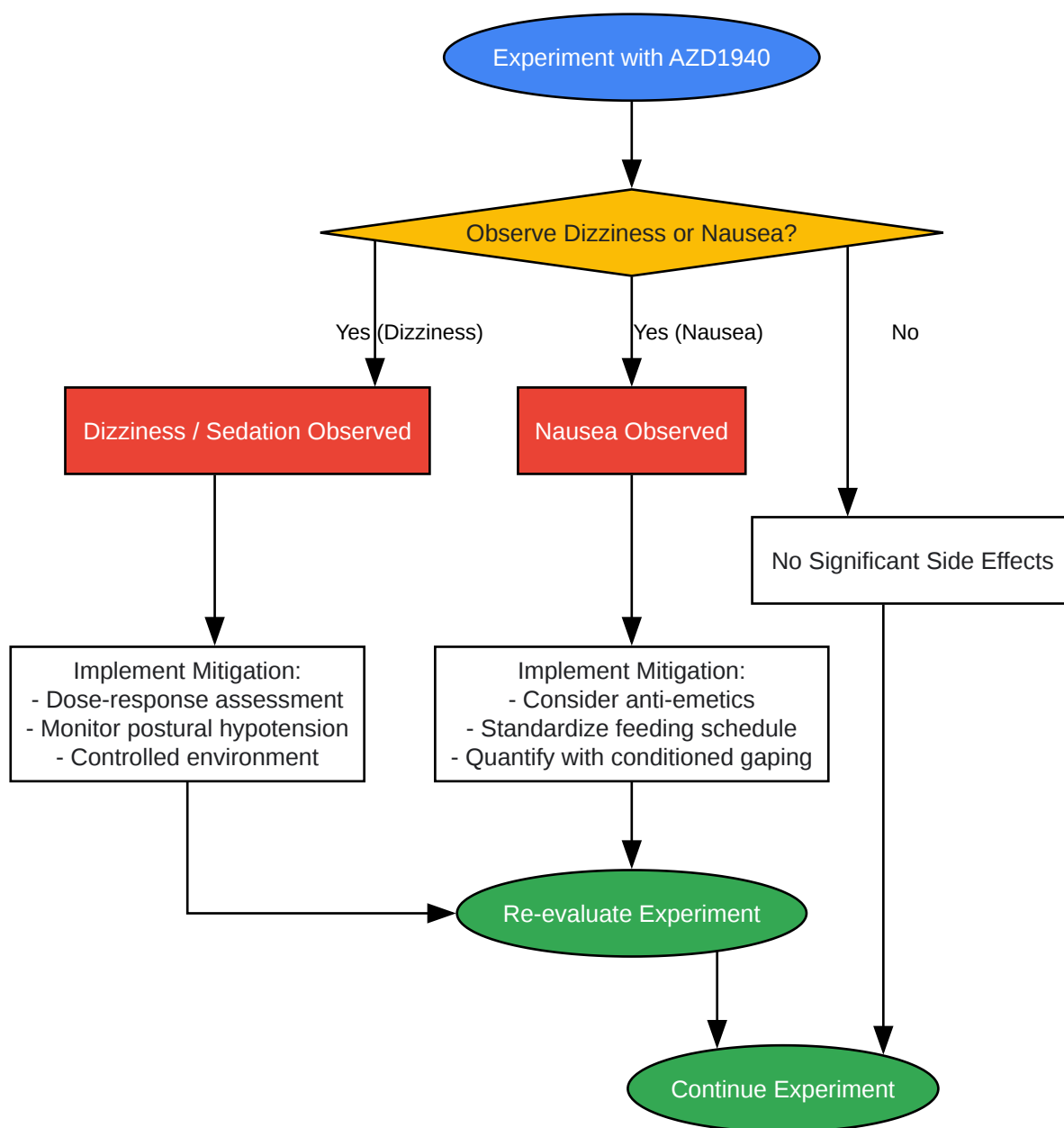
Data extracted from Kalliomäki et al., 2013.[3]

## Visualizations



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Caption: Signaling pathway of **AZD1940** as a CB1/CB2 receptor agonist.



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Caption: Troubleshooting workflow for managing **AZD1940**-induced side effects.

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